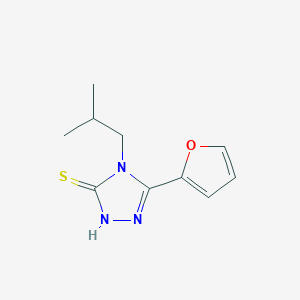

5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(furan-2-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-7(2)6-13-9(11-12-10(13)15)8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOLJPVMCCCRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physicochemical properties of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol"

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and material science. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects[1][2]. The incorporation of a furan moiety and a thiol group further enhances its potential for diverse applications, from drug design to industrial uses like corrosion inhibition[3][4][5][6]. This document outlines the synthesis, structural characterization, and critical physicochemical parameters such as pKa, LogP, and aqueous solubility. Detailed, field-proven experimental protocols are provided to enable researchers to accurately determine these properties, ensuring data integrity and reproducibility.

Introduction and Scientific Context

The 1,2,4-triazole nucleus is a cornerstone in the design of bioactive molecules, with numerous approved drugs like Fluconazole and Letrozole featuring this scaffold[7][8]. Its prevalence stems from its unique electronic structure, metabolic stability, and ability to engage in various biological interactions, particularly hydrogen bonding. When functionalized with a thiol group at the 3-position, the molecule can exist in a thione-thiol tautomeric equilibrium, which is crucial for its reactivity and interaction with biological targets[7].

The specific compound, this compound, combines three key structural motifs:

-

The 1,2,4-Triazole-3-thiol Core: Provides the primary scaffold, known for its diverse bioactivities and its ability to coordinate with metal ions, which is relevant for both enzymatic inhibition and anti-corrosion properties[3][4][9].

-

The 2-Furyl Group: A five-membered aromatic heterocycle that can act as a bioisostere for a phenyl ring and is associated with a range of pharmacological activities, including antimicrobial effects[5][6][10][11].

-

The N-Isobutyl Group: A non-polar alkyl substituent that significantly influences the molecule's lipophilicity, thereby affecting its solubility, membrane permeability, and pharmacokinetic profile.

Understanding the fundamental physicochemical properties of this molecule is a prerequisite for any meaningful application. These properties govern its behavior in both biological and non-biological systems, influencing everything from drug absorption, distribution, metabolism, and excretion (ADME) to its efficacy as a surface-protecting agent.

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry. The most common and efficient route involves the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium[2][12][13].

Proposed Synthetic Pathway

The synthesis can be logically approached in two primary steps starting from 2-furoic acid.

-

Step 1: Synthesis of 1-(2-furoyl)-4-isobutylthiosemicarbazide. 2-furoic acid hydrazide (itself prepared from the esterification of 2-furoic acid followed by reaction with hydrazine hydrate) is reacted with isobutyl isothiocyanate in a suitable solvent like ethanol. The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate yields the open-chain thiosemicarbazide intermediate.

-

Step 2: Base-Catalyzed Intramolecular Cyclization. The synthesized thiosemicarbazide is heated under reflux in an aqueous alkaline solution (e.g., sodium hydroxide). The base promotes the intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring, yielding the final product.

Caption: Proposed two-step synthesis of the target compound.

Structural Characterization

Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques.

-

FT-IR Spectroscopy: The key diagnostic signal is the S-H stretching vibration, which confirms the presence of the thiol tautomer and typically appears as a weak but sharp band in the range of 2550-2660 cm⁻¹[7][12]. Other important bands include C=N stretching around 1620 cm⁻¹ and N-H stretching (if any thione tautomer is present) above 3200 cm⁻¹[12].

-

¹H NMR Spectroscopy: The most definitive signal is the proton of the thiol group (S-H), which would appear as a singlet. Its chemical shift can vary, but it is distinct from the broad N-H signal of the thione tautomer, which typically resonates far downfield (13-14 ppm)[7][12]. Other expected signals would include multiplets for the furan ring protons, and signals corresponding to the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen).

-

¹³C NMR Spectroscopy: The spectrum would show characteristic signals for the C=S carbon (in the thione form) around 167-169 ppm and the C=N carbon of the triazole ring[7]. Signals for the furan and isobutyl carbons would also be present in their expected regions.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer further structural insights.

Core Physicochemical Properties: Experimental Determination

Accurate determination of physicochemical properties is critical for predicting the behavior and performance of a chemical entity. The following sections detail the importance and standardized protocols for measuring key parameters.

Acidity and Ionization (pKa)

Causality: The pKa value defines the extent of ionization of a molecule at a given pH. The thiol group (-SH) is weakly acidic, and its ionization state is crucial for biological activity, solubility, and binding interactions. For instance, the deprotonated thiolate form (S⁻) is a much stronger nucleophile and metal-coordinating agent than the neutral thiol. Understanding the pKa is essential for designing formulations and predicting behavior in physiological environments (pH ~7.4).

Experimental Protocol: Potentiometric Titration Potentiometric titration is a robust method for pKa determination[14].

-

Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized, CO₂-free water. The final solution should be of a known concentration (e.g., 0.5-1.0 mM).

-

Titration Setup: Use a calibrated pH meter with a micro-electrode immersed in the sample solution, which is maintained at a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M HCl) to determine the pKa of any basic sites, followed by titration with a standardized base (e.g., 0.1 M NaOH) to determine the pKa of acidic sites like the thiol group.

-

Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve[15].

| Property | Expected Value/Range | Method |

| pKa (Thiol) | 7.5 - 9.5 | Potentiometric Titration |

Note: The expected pKa range is based on typical values for heterocyclic thiols. Computational modeling can also provide estimates[16][17][18].

Lipophilicity (LogP)

Causality: Lipophilicity, quantified as the partition coefficient (LogP), measures the differential solubility of a compound in a biphasic system of a lipid and an aqueous phase (n-octanol/water). It is a critical parameter in drug development, heavily influencing a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins. According to Lipinski's Rule of Five, a LogP value less than 5 is generally preferred for oral bioavailability[19][20].

Experimental Protocol: Shake-Flask Method (OECD 107) The shake-flask method is the gold standard for LogP determination[14][19][21].

Sources

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcsi.pro [ijcsi.pro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 11. archivepp.com [archivepp.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol. In the absence of direct experimental spectra in publicly available literature, this document serves as a foundational reference for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and drawing upon spectral data from structurally analogous compounds, we present a detailed, predictive blueprint of the molecule's NMR characteristics. This guide is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectral features, thereby offering a self-validating framework for the structural elucidation of this and similar compounds.

Introduction: The Structural Significance of a Multifunctional Heterocycle

This compound is a multifaceted molecule that incorporates several key functional groups: a furan ring, a 1,2,4-triazole core, an isobutyl substituent, and a thiol group. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The furan ring, another common feature in bioactive molecules, and the lipophilic isobutyl group can significantly influence the compound's pharmacological profile and pharmacokinetic properties. The thiol group introduces a reactive site capable of forming disulfide bonds or coordinating with metal ions, a feature of interest in medicinal and materials chemistry.

Given the potential for rich biological activity, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra, which are crucial for confirming the successful synthesis and purity of this compound.

Molecular Structure and NMR Correlation

To facilitate a clear and systematic interpretation of the NMR spectra, a logical numbering system for the molecule is essential. The following diagram illustrates the structure of this compound with atom numbering for NMR assignment.

Sources

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview for the synthesis, characterization, and crystal structure determination of the novel heterocyclic compound, 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the expanding field of triazole-based therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a furan moiety and an isobutyl group is anticipated to modulate the compound's lipophilicity and steric profile, potentially leading to novel pharmacological effects.

While a published crystal structure for this specific molecule is not yet available, this guide will provide a robust framework for its synthesis and detailed structural analysis, drawing upon established methodologies for analogous compounds.[6][7][8][9] We will delve into the rationale behind experimental choices, from precursor selection to the intricacies of single-crystal X-ray diffraction.

Part 1: Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process, typically involving the cyclization of a substituted thiosemicarbazide.[1][4] The proposed synthetic route for this compound is outlined below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-furoyl hydrazide

-

To a solution of methyl 2-furoate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether to afford 2-furoyl hydrazide.

Step 2: Synthesis of N-isobutyl-2-(2-furoyl)hydrazine-1-carbothioamide

-

Dissolve 2-furoyl hydrazide (1.0 eq) in absolute ethanol.

-

Add isobutyl isothiocyanate (1.1 eq) to the solution.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.

Step 3: Cyclization to this compound

-

Suspend the N-isobutyl-2-(2-furoyl)hydrazine-1-carbothioamide (1.0 eq) in an aqueous solution of sodium hydroxide (8-10%).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final product.[2]

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it will be mounted on a goniometer and subjected to X-ray diffraction analysis. The resulting diffraction pattern will be used to solve and refine the crystal structure. This process will provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on related structures, we can anticipate the following key features in the crystal structure of this compound:

-

Thione Tautomer: The triazole ring is expected to exist predominantly in the thione tautomeric form, with the proton residing on one of the nitrogen atoms. [10]* Hydrogen Bonding: The N-H group of the triazole ring is a potent hydrogen bond donor, and the sulfur atom of the thione group is a hydrogen bond acceptor. This will likely lead to the formation of hydrogen-bonded dimers or chains in the crystal lattice. [10]* π-π Stacking: The furan and triazole rings may engage in π-π stacking interactions, further stabilizing the crystal packing. [10]

Part 3: Potential Biological Significance

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry. [1][4][5]The incorporation of a furan ring, a common pharmacophore, and an isobutyl group, which can enhance membrane permeability, makes this compound a promising candidate for various biological screenings. [2]Derivatives of this class have shown a wide array of activities, including:

-

Antimicrobial and Antifungal Activity: The triazole ring is a key component of several antifungal drugs like fluconazole. [3]* Anticancer Activity: Many triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. [4]* Anti-inflammatory Activity: Some triazole-thiol derivatives have been reported to possess significant anti-inflammatory properties. [9] The detailed structural information obtained from X-ray crystallography will be invaluable for understanding the structure-activity relationships of this compound and for the rational design of more potent analogues.

References

-

Al-Sanea, M. M., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

- Jadhav, S. D., et al. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-245.

- Prachand, S., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 8(5), 073-080.

-

Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

- Tretyakov, B. A., et al. (2023). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives.

- Cansız, A., et al. (2004).

- Sravya, G., & Navalgund, S. G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences, 15(1), 1-4.

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5).

- Yuriev, M. Y., et al. (2022). Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry, 20(3), 4-15.

- Popiołek, R., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 26(11), 3237.

- Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259.

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5).

- Asiri, A. M., et al. (2024). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies, and Molecular Mechanics Generalized Born Surface Area Analysis of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a Potential COX Inhibitor. Crystal Growth & Design.

- BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. BenchChem.

- Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org.

- PubChem. (n.d.). 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. PubChem.

- ChemicalBook. (n.d.). 5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOLE-3-THIOL. ChemicalBook.

- Hrosh, Y., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

- Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Profiling of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Preclinical Evaluation

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding, dipole-dipole, and metal coordination interactions.[1][2] This versatile scaffold is present in numerous FDA-approved drugs. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been shown to confer a broad spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as antimicrobial, anticancer, antioxidant, and enzyme-inhibiting agents.[1][3][4][5][6]

This guide focuses on establishing a comprehensive in vitro preliminary evaluation of a novel compound, 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol . The presence of the furan moiety, a known pharmacophore, coupled with the isobutyl group, suggests the potential for unique biological activities. This document provides a structured, yet flexible, framework for researchers and drug development professionals to explore the therapeutic promise of this molecule. The experimental design emphasizes a logical progression from broad screening to more specific mechanistic assays, ensuring a thorough and efficient preliminary assessment.

Part 1: Synthesis and Characterization

A crucial first step in any in vitro study is the unambiguous synthesis and characterization of the target compound. While several methods exist for the synthesis of 1,2,4-triazole-3-thiols, a common and effective route involves the cyclization of thiosemicarbazide derivatives.[7][8][9]

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway commences with the reaction of 2-furoic acid hydrazide with isobutyl isothiocyanate to form the corresponding thiosemicarbazide, followed by base-catalyzed cyclization.

Caption: Proposed synthesis of this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

Part 2: In Vitro Biological Evaluation

The following sections detail a tiered approach to the in vitro evaluation of this compound, starting with broad screening for antimicrobial and anticancer activity, followed by more specific assays for antioxidant potential and enzyme inhibition.

Antimicrobial Activity Screening

Given that 1,2,4-triazole derivatives are known for their antimicrobial properties, initial screening against a panel of clinically relevant bacteria and fungi is a logical starting point.[5][10][11][12]

-

Preparation of Microbial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase.[5][10] Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13] Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation: Add the standardized microbial suspension to each well. Incubate the plates at the optimal temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

| Microorganism | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Gram-positive | Streptomycin[5] | |

| Escherichia coli | Gram-negative | Ciprofloxacin[11] | |

| Candida albicans | Fungus | Fluconazole[14] | |

| Aspergillus niger | Fungus | Ketoconazole[5] |

Anticancer Activity Screening

Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[1][2][6][15] An initial assessment of cytotoxicity against a panel of human cancer cell lines is warranted.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, Panc-1 pancreatic cancer) in appropriate media supplemented with fetal bovine serum.[1][16]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control (e.g., doxorubicin) for 24-72 hours.[16]

-

MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm).

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| MCF-7 | Breast | ||

| A549 | Lung | ||

| Panc-1 | Pancreatic |

Antioxidant Activity Assessment

The potential for 1,2,4-triazole derivatives to act as antioxidants is an area of growing interest.[17] Several in vitro assays can be employed to evaluate the free radical scavenging and reducing power of the test compound.

Caption: Common in vitro assays for evaluating antioxidant activity.

-

DPPH Radical Scavenging Assay: This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[18][19][20] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[18]

-

ABTS Radical Cation Decolorization Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate.[18] The ability of the test compound to reduce the blue-green ABTS radical cation to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[18]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[17] The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance at 593 nm.[17]

| Assay | IC₅₀ (µM) of Test Compound | Activity of Standard (e.g., Ascorbic Acid) |

| DPPH | ||

| ABTS | ||

| FRAP |

Enzyme Inhibition Studies

1,2,4-triazole derivatives are known to inhibit a variety of enzymes, making this a promising area of investigation.[3][4][21][22] The choice of target enzymes should be guided by the structural features of the test compound and its potential therapeutic applications.

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[3][4][23]

-

Xanthine Oxidase (XO): Inhibition of XO is a therapeutic approach for gout and hyperuricemia.[22]

-

Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Activity Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.

-

IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve.

| Target Enzyme | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control Inhibitor |

| AChE | Tacrine | |

| BChE | Tacrine | |

| XO | Allopurinol | |

| Tyrosinase | Kojic acid |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of this compound. The proposed experiments are designed to efficiently screen for a range of biological activities, thereby providing a solid foundation for further preclinical development. Positive results in any of these assays would warrant more in-depth mechanistic studies, including determination of the mechanism of action, selectivity profiling, and in vivo efficacy studies. The versatility of the 1,2,4-triazole-3-thiol scaffold suggests that this novel compound holds significant promise as a lead for the development of new therapeutic agents.

References

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022-07-14). Southern Journal of Research.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022-07-06). Southern Journal of Research.

- Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles. (2025). BenchChem.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022-08-20). Pharmaceuticals.

- Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. (2024-01-09). Archiv der Pharmazie.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021-06-30). ScienceRise: Pharmaceutical Science.

- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (2025). BenchChem.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024-01-19).

- Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. (2025). BenchChem.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2021-01-20). Molecules.

- A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biochemical and Molecular Toxicology.

- Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019-05-15).

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024-06-14). ScienceRise: Pharmaceutical Science.

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit

- Anticancer Properties of 1,2,4-Triazoles. (2022-01-01). ISRES Publishing.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025-08-07).

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020-04-23). Antioxidants.

- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022-12-14). Molecules.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. (2025-08-08).

- Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. (2021-12-29). ScienceRise: Pharmaceutical Science.

- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2018-02-09). Molecules.

- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004-04-01). Il Farmaco.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022-08-01). Egyptian Journal of Chemistry.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022-08-01). Molecules.

- Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010-01-01).

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 11. mdpi.com [mdpi.com]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. isres.org [isres.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

A Technical Guide to Investigating the Therapeutic Potential of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Preamble: A Rational Framework for Target Discovery

The compound 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol represents a novel chemical entity for which specific biological activity has not been extensively documented in publicly available literature. However, its core structure, the 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol, is a well-established pharmacophore known for a wide spectrum of biological activities.[1][2][3] The 1,2,4-triazole ring is a key component in numerous approved drugs, including antifungals (fluconazole, itraconazole), anticancer agents (letrozole, anastrozole), and antivirals (ribavirin).[2][4] The presence of the thiol group, along with the furan and isobutyl moieties, offers unique structural and electronic features that can govern its interaction with biological targets.

This guide eschews a rigid, templated approach to provide a fluid, logic-driven framework for the systematic investigation of this compound's therapeutic potential. As a Senior Application Scientist, the emphasis here is not merely on protocol execution but on the causal reasoning behind each experimental step—a self-validating system designed to efficiently identify and validate high-probability therapeutic targets. We will proceed from the most well-documented activities of the core scaffold to more exploratory avenues, ensuring a resource-efficient and scientifically rigorous discovery cascade.

Part 1: The Primary Hypothesis — Targeting Fungal Ergosterol Biosynthesis

The most prominent and historically significant therapeutic application of the 1,2,4-triazole scaffold is in antifungal therapy.[5] The established mechanism for triazole antifungals is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[6][7][8] Inhibition of this enzyme leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and arresting fungal growth.[9] Given this strong precedent, the primary and most logical starting point for investigation is to assess the compound's antifungal efficacy.

Rationale for Investigation

The nitrogen atoms in the triazole ring are known to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes, including fungal CYP51, leading to potent and specific inhibition.[6][7] The 5-(2-furyl) and 4-isobutyl substituents will modulate the compound's binding affinity and specificity within the enzyme's active site. Therefore, we hypothesize that this compound will function as an inhibitor of fungal lanosterol 14α-demethylase.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad phenotypic screening and progressing to specific enzymatic and cellular mechanism-of-action studies.

Caption: Tiered experimental workflow for validating antifungal activity.

Protocol 1: Antifungal Susceptibility Testing

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant fungal pathogens.

-

Materials:

-

Test compound dissolved in DMSO.

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

-

RPMI-1640 medium.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

-

Method (Broth Microdilution):

-

Prepare a 2-fold serial dilution of the test compound in the 96-well plate, ranging from (e.g.) 64 µg/mL to 0.125 µg/mL.

-

Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Add the fungal inoculum to each well. Include positive (no drug) and negative (no fungus) controls.

-

Incubate plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

-

Protocol 2: Recombinant CYP51 Enzyme Inhibition Assay

-

Objective: To directly measure the inhibitory activity (IC₅₀) of the compound against lanosterol 14α-demethylase.

-

Materials:

-

Recombinant fungal CYP51 enzyme.

-

Lanosterol (substrate).

-

NADPH-cytochrome P450 reductase.

-

Fluorescent or colorimetric probe substrate that is a known CYP51 substrate.

-

-

Method:

-

Add the recombinant enzyme, reductase, and a reaction buffer to a 96-well plate.

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate (lanosterol or probe).

-

Incubate at 37°C.

-

Measure the product formation over time using a plate reader (HPLC-MS for lanosterol, fluorescence/absorbance for probes).

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Table 1: Hypothetical Antifungal Activity Data

| Fungal Species | MIC (µg/mL) | IC₅₀ for CYP51 (µM) |

|---|---|---|

| Candida albicans | 2.0 | 0.5 |

| Aspergillus fumigatus | 4.0 | 1.2 |

| Cryptococcus neoformans | 1.0 | 0.3 |

| Candida krusei (resistant) | >64 | >50 |

Part 2: Secondary Hypothesis — Modulation of Inflammatory Pathways

Numerous studies have reported the anti-inflammatory properties of 1,2,4-triazole derivatives.[10][11][12] The mechanisms often involve the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][13] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.

Rationale for Investigation

The structural features of this compound, particularly its aromatic and heterocyclic rings, are analogous to moieties found in known COX/LOX inhibitors. These compounds can fit into the hydrophobic channels of the enzyme active sites, and the triazole and thiol groups can form critical interactions (e.g., hydrogen bonds) with active site residues. Therefore, we hypothesize that the compound may exhibit anti-inflammatory activity by inhibiting COX and/or LOX enzymes.

Caption: Inhibition points in the arachidonic acid inflammatory cascade.

Protocol 3: In Vitro COX/LOX Inhibition Assays

-

Objective: To determine the compound's inhibitory potency (IC₅₀) and selectivity for COX-1, COX-2, and 5-LOX.

-

Materials:

-

Commercially available enzyme assay kits for human recombinant COX-1, COX-2, and 5-LOX.

-

Arachidonic acid (substrate).

-

Celecoxib (selective COX-2 inhibitor control), Indomethacin (non-selective COX inhibitor control), Zileuton (5-LOX inhibitor control).

-

-

Method:

-

Follow the manufacturer's protocol for the respective enzyme assay kit. Typically, this involves combining the enzyme and various concentrations of the test compound in a 96-well plate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for the recommended time and temperature.

-

Measure the product (e.g., PGE₂ for COX assays) using a colorimetric or fluorescent method provided in the kit.

-

Calculate IC₅₀ values and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Part 3: Exploratory Hypothesis — Anticancer Activity via Kinase Inhibition

The 1,2,4-triazole scaffold is present in a multitude of compounds demonstrating significant anticancer activity.[14][15][16][17] The mechanisms are diverse, but a recurring theme is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The triazole core, with its hydrogen bond donors and acceptors, can effectively mimic the adenine region of ATP, allowing it to bind within the kinase ATP-binding pocket.

Rationale for Investigation

The structural diversity and electronic properties of 1,2,4-triazole-3-thiol derivatives make them attractive candidates for kinase inhibitor development.[18] A broad, unbiased screen against a panel of kinases is the most efficient first step to identify potential anticancer targets, followed by cell-based assays to confirm antiproliferative activity.

Experimental Validation Workflow

Caption: Discovery workflow for identifying and validating kinase targets.

Protocol 4: Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic/cytostatic effect of the compound on a panel of human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231 breast, Panc-1 pancreatic, A549 lung).

-

Complete cell culture medium.

-

Test compound dissolved in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization buffer (e.g., acidified isopropanol).

-

-

Method:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm using a plate reader.

-

Calculate the concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀) relative to untreated controls.

-

Table 2: Hypothetical Anticancer and Anti-inflammatory Data

| Assay Type | Target | IC₅₀ (µM) |

|---|---|---|

| Enzyme Assay | COX-1 | 15.2 |

| COX-2 | 1.8 | |

| 5-LOX | 8.5 | |

| Cell Viability | MDA-MB-231 (Breast Cancer) | 5.6 |

| Panc-1 (Pancreatic Cancer) | 9.3 |

| Kinase Screen Hit | Aurora Kinase A | 0.8 |

Summary and Forward Path

This technical guide outlines a rational, multi-pronged strategy for elucidating the therapeutic targets of this compound. The investigation commences with the highest probability target, fungal lanosterol 14α-demethylase, based on the robust pharmacology of the 1,2,4-triazole core.[6][7] Subsequently, the framework expands to explore well-documented secondary activities, including anti-inflammatory and anticancer effects, through the inhibition of targets like COX/LOX enzymes and protein kinases.[4][13][14] By employing a tiered workflow that progresses from broad phenotypic screens to specific, mechanism-defining assays, researchers can efficiently allocate resources and build a comprehensive biological profile of this novel compound, ultimately paving the way for its potential development as a therapeutic agent.

References

- National Center for Biotechnology Information. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central.

- Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022, July 14).

- EBSCO. (n.d.). Triazole antifungals. Research Starters.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022, July 6).

- Rybak, J. M., et al. (2024, April 29). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. NIH.

- ResearchGate. (n.d.). Demonstrative examples of 1,2,3-triazoles with anti-inflammatory activity. ResearchGate.

- Synthesis and anti-inflammatory activity of triazole derivatives. (2024, September 7).

- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC.

- Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives. (n.d.).

- MDPI. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.

- Strzelecka, M., & Świątek, P. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

- Šermukšnytė, A., et al. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC.

- National Center for Biotechnology Information. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed.

- MDPI. (n.d.). Emerging Applications of Triazole Antifungal Drugs. MDPI.

- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). NIH.

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021, June 30).

- Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154.

- ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14).

- National Center for Biotechnology Information. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7).

- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal.

- Structure of 1,2,4-triazole derivatives with anticancer activity. (n.d.). ResearchGate.

- Linciano, P., et al. (2023, December 2). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20).

- National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- Labanauskas, L., et al. (2004, April). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Farmaco, 59(4), 255-9.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15).

- Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. (n.d.).

- National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.

- Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. (n.d.).

Sources

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. mdpi.com [mdpi.com]

- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of triazole derivatives. [wisdomlib.org]

- 11. Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

Methodological & Application

Application Note & Protocol: Synthesis of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol from Thiosemicarbazide Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic pathway commencing from readily available starting materials. The synthesis involves the initial formation of an N-acylthiosemicarbazide intermediate, 1-(2-furoyl)-4-isobutylthiosemicarbazide, followed by its base-catalyzed intramolecular cyclization to yield the target triazole. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing not only a step-by-step experimental procedure but also the underlying chemical principles and rationale for the chosen methodology.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of the molecule's biological activity and pharmacokinetic profile. The furan moiety, a five-membered aromatic heterocycle, is also a common pharmacophore found in numerous bioactive compounds. The combination of the 1,2,4-triazole-3-thiol core with a furyl substituent at the 5-position and an isobutyl group at the 4-position is anticipated to yield a molecule with potential therapeutic applications.

The synthetic strategy outlined in this document is a well-established and versatile method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2] It relies on the initial acylation of a substituted thiosemicarbazide, followed by a cyclodehydration reaction. This approach offers the advantages of high yields, operational simplicity, and the ability to introduce diverse substituents on the triazole ring.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a two-step reaction as illustrated in the scheme below.

Step 1: Synthesis of 1-(2-furoyl)-4-isobutylthiosemicarbazide (Intermediate A)

The first step involves the nucleophilic addition of the terminal nitrogen of 4-isobutylthiosemicarbazide to the carbonyl carbon of 2-furoic acid hydrazide. While the direct reaction with 2-furoic acid is possible, a more common and efficient route involves the reaction of 2-furoic acid hydrazide with isobutyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the 1-(2-furoyl)-4-isobutylthiosemicarbazide intermediate.

Step 2: Synthesis of this compound (Final Product)

The second step is an intramolecular cyclization of the acylthiosemicarbazide intermediate under basic conditions. The base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, deprotonates one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the stable 1,2,4-triazole ring. The product exists in a tautomeric equilibrium between the thiol and thione forms.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Furoic acid hydrazide | C₅H₆N₂O₂ | 126.12 | ≥98% | Sigma-Aldrich |

| Isobutyl isothiocyanate | C₅H₉NS | 115.20 | ≥97% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 95% or absolute | Fisher Scientific |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Merck |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (concentrated) | VWR |

| Distilled Water | H₂O | 18.02 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Acros Organics |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Alfa Aesar |

Step-by-Step Procedure

Step 1: Synthesis of 1-(2-furoyl)-4-isobutylthiosemicarbazide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoic acid hydrazide (0.1 mol) in ethanol (100 mL).

-

To this solution, add isobutyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

-

After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 1-(2-furoyl)-4-isobutylthiosemicarbazide.

-

Dry the purified product in a vacuum oven at 50-60 °C.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, suspend the 1-(2-furoyl)-4-isobutylthiosemicarbazide (0.05 mol) obtained from Step 1 in an 8% aqueous solution of sodium hydroxide (100 mL).

-

Reflux the mixture for 6-8 hours with constant stirring. The solid will gradually dissolve as the cyclization proceeds.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature in an ice bath.

-

Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Filter the precipitated solid and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure this compound.

-

Dry the final product in a vacuum oven at 60-70 °C.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization and Validation

The structure and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=S, C=N, furan ring).

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the desired product.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Isobutyl isothiocyanate is a lachrymator and should be handled with care.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme caution.

-

Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction | Increase the reflux time. Ensure the purity of starting materials. |

| Loss of product during workup | Minimize the amount of solvent used for washing. | |

| Oily product instead of solid in Step 1 | Impurities present | Try to precipitate the product by adding a non-polar solvent like hexane to the reaction mixture. Purify by column chromatography if necessary. |

| Low yield in Step 2 | Incomplete cyclization | Increase the reflux time or the concentration of the NaOH solution. |

| Product is soluble in the acidic solution | Ensure the pH is adjusted correctly for complete precipitation. Cool the solution thoroughly in an ice bath. | |

| Difficulty in recrystallization | Inappropriate solvent | Try different solvent systems for recrystallization (e.g., methanol, acetone, or mixtures with water). |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this promising heterocyclic compound for further investigation in drug discovery and development programs. The versatility of this synthetic route also allows for the preparation of a library of related derivatives by varying the starting acyl hydrazide and isothiocyanate.

References

-

Tretyakov, E. V., Tikhonova, V. I., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link][3][4][5][6]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ResearchGate. [Link]

-

New heterocyclic Compounds from 1,2,4-triazole-3(4H)-thione Class Obtained from Cyclization of New Acylthiosemicarbazides. (2025). ResearchGate. [Link][7]

-

Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. (n.d.). Sci-Hub. [Link][8]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules, 7(8), 603-613. [Link][1][9]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(16), 4967. [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.box [sci-hub.box]

- 9. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Researcher's Guide to In Silico Docking of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Abstract

This document provides a comprehensive protocol and theoretical guide for the computational docking of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, a novel small molecule, with relevant protein targets. As a member of the 1,2,4-triazole-3-thione class, this ligand is of significant interest due to the diverse biological activities exhibited by its structural analogs, including antimicrobial and antitumor effects.[1] This guide is designed for researchers in drug discovery and computational biology, offering a step-by-step workflow from target selection to the critical analysis of docking results. We will utilize industry-standard, freely available software to ensure the accessibility and reproducibility of the described methods. The core philosophy of this guide is not just to provide a protocol, but to instill a deep understanding of the rationale behind each step, empowering researchers to adapt and troubleshoot their own computational experiments.

Part 1: Scientific Foundations & Strategic Planning

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand (the potential drug) within the active site of a target protein.[3][4] This in silico approach accelerates the identification of promising lead compounds, significantly reducing the time and cost associated with traditional high-throughput screening.[2]

The Ligand: this compound

The ligand of interest belongs to the 1,2,4-triazole family, a class of five-membered heterocyclic compounds containing three nitrogen atoms. The thiol (-SH) group at the 3-position and the varied substituents at the 4- and 5-positions give rise to a rich pharmacophore with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazole-3-thione have demonstrated significant potential as antimicrobial, anti-inflammatory, analgesic, and antitumor agents.[1] The unique electronic and structural features of the triazole ring allow it to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are critical for strong receptor binding.

The Target: Rationale for Protein Selection

The choice of a target protein is the most critical decision in a docking study. This choice should be hypothesis-driven, based on the known or suspected mechanism of action for the ligand class.

-

Database-Driven Selection: For a novel compound, comprehensive databases are invaluable. DrugBank is a bioinformatics resource that combines detailed drug data with drug target information.[5][6][7] Researchers can search for existing drugs with similar scaffolds (e.g., triazole-based antifungals like fluconazole) to identify their protein targets.

-

Literature Precedent: Given that triazoles are potent antifungal agents, a primary target of interest is Lanosterol 14-alpha demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway in fungi.

-

Structural Availability: A successful docking study requires a high-resolution 3D structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. The RCSB Protein Data Bank (PDB) is the universal repository for these structures. When selecting a PDB entry, it is crucial to choose one with good resolution (<2.5 Å), and preferably, one that is co-crystallized with a ligand similar to the one being studied. This provides a validated binding pocket.

For this protocol, we will use Human Lanosterol 14-alpha demethylase (PDB ID: 5V5Z) as our example target, a crucial enzyme in cholesterol biosynthesis and a homolog to the fungal target.

The Docking Algorithm: Principles of Prediction

The core of any docking program consists of two components: a search algorithm and a scoring function.[4]

-

Search Algorithm: This component explores the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm used in AutoDock or the Monte Carlo methods are designed to efficiently sample rotational and translational degrees of freedom.[4][8]

-

Scoring Function: For each generated pose, a scoring function calculates an estimate of the binding affinity, typically expressed in kcal/mol.[9] A more negative value indicates a more favorable binding interaction.[9] These functions are mathematical models that approximate the free energy of binding by considering terms for van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties.[4]

Part 2: Experimental Workflow & Detailed Protocols

This section provides a step-by-step protocol for docking this compound with our target protein.

Core Software Requirements

| Software | Purpose | Availability |

| PyMOL or UCSF Chimera | Molecular Visualization, File Preparation | Free for Academic Use |

| AutoDock Tools (MGLTools) | Protein and Ligand File Preparation (PDBQT format) | Free |

| AutoDock Vina | The Docking Engine | Free |

Workflow Overview

The entire computational docking process can be visualized as a sequential workflow, starting from data acquisition and preparation, moving to the simulation itself, and concluding with a thorough analysis of the results.

Caption: High-level workflow for a typical molecular docking experiment.

Protocol 1: Ligand Preparation

The goal of this step is to generate a 3D, energy-minimized structure of the ligand with correct atom types and partial charges, saved in the PDBQT file format required by AutoDock Vina.[10][11]

-

Obtain 2D Structure: Draw this compound using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, if available, retrieve it from a database like PubChem.

-

Convert to 3D: Use the software's built-in tools to generate a 3D conformation.

-

Energy Minimization: This is a crucial step to obtain a low-energy, geometrically favorable conformation. Use a force field like MMFF94. This ensures that bond lengths and angles are realistic.

-

Save the Structure: Save the 3D structure as a .mol2 or .pdb file.

-

Prepare PDBQT File using AutoDock Tools:

-

Launch AutoDock Tools (ADT).

-

Go to Ligand -> Input -> Open and select your saved ligand file.

-

Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

-

Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges and assign atom types.[12]

-

Protocol 2: Target Protein Preparation

The objective here is to clean the raw PDB file of the target protein, add missing atoms, and convert it to the PDBQT format.[13][14]

-

Download PDB File: Go to the RCSB PDB website and download the structure for PDB ID 5V5Z in PDB format.

-

Clean the Structure:

-

Open the PDB file in PyMOL or UCSF Chimera.

-

The raw PDB file often contains non-protein atoms like water molecules, ions, and co-crystallized ligands.[13] These must be removed as they can interfere with the docking process. In PyMOL, you can use the command: remove solvent.

-

If the protein is a multimer, decide if you need the full complex or a single chain for docking. For this example, we will use chain A. Delete the other chains.

-

Save this cleaned protein structure as a new PDB file (e.g., 5V5Z_cleaned.pdb).

-

-

Prepare PDBQT File using AutoDock Tools:

-

Launch ADT.

-

Go to File -> Read Molecule and open 5V5Z_cleaned.pdb.

-

Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. X-ray crystallography typically does not resolve hydrogen atoms, which are essential for calculating interactions like hydrogen bonds.[15]

-

Go to Edit -> Charges -> Add Kollman Charges.

-

Go to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will automatically assign atom types.

-

Save the final prepared protein file by going to Grid -> Output -> Save PDBQT. Save it as protein.pdbqt.

-

Protocol 3: Grid Box Definition and Docking Execution

This protocol defines the three-dimensional space where AutoDock Vina will search for binding poses.

-

Identify the Binding Site: The most reliable way to define the binding site is by using the position of a co-crystallized ligand. In PyMOL/Chimera, load both the original PDB file (5V5Z) and your cleaned protein. Identify the residues surrounding the native ligand (HEM in this case). This pocket is your target binding site.

-

Define the Grid Box in AutoDock Tools:

-

With your protein.pdbqt loaded, go to Grid -> Grid Box.

-

A box will appear around the protein. Adjust the center_x, center_y, center_z coordinates to center the box on the binding site you identified.

-

Adjust the size_x, size_y, size_z dimensions (in Angstroms) to ensure the box completely encompasses the binding site with a buffer of about 4-5 Å on each side.[10]

-

Record the center and size coordinates. These values are essential for the next step.

-

-

Create a Configuration File:

-

Create a new text file named conf.txt.

-

Paste the following content into the file, replacing the coordinate and size values with those you recorded:

-

Causality: The exhaustiveness parameter controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies how many binding poses to generate.[16]

-

-

Run AutoDock Vina:

-

Open a command line terminal or shell.

-

Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

-

Execute the docking run with the following command:

-

The process will generate two files: docking_results.pdbqt containing the coordinates of the predicted binding poses, and docking_log.txt containing the binding affinity scores for each pose.

-

Part 3: Analysis, Visualization, and Validation

Analyzing the results of a docking simulation is as important as the simulation itself. It involves interpreting the quantitative scores and visually inspecting the predicted binding modes to assess their chemical plausibility.[9][17]

Interpreting the Output

The docking_log.txt file will contain a table of the top binding modes, ranked by their affinity scores.

| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

| 1 | -9.2 | 0.000 | 0.000 |

| 2 | -8.8 | 1.852 | 2.431 |

| 3 | -8.5 | 2.105 | 3.017 |

| ... | ... | ... | ... |

-

Binding Affinity: This score is an estimate of the binding free energy. A more negative value suggests stronger binding.[9] The top-ranked pose (Mode 1) is considered the most likely binding conformation according to the scoring function.

-

RMSD: Root Mean Square Deviation values compare the atomic coordinates of the current pose to the best pose (Mode 1). A low RMSD (< 2.0 Å) between different poses indicates they are part of the same conformational cluster.[9]

Protocol 4: Visualization of Docking Poses

Visual inspection is non-negotiable for validating a docking result.[18][19]

-

Load Structures in PyMOL:

-

Open PyMOL.

-